molecular formula C23H25N3O4 B11402031 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11402031
M. Wt: 407.5 g/mol
InChI Key: WDMKRKMSKMHZFS-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with various functional groups such as dimethoxyphenyl, hydroxyphenyl, and propyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through a multi-step synthetic route. One common approach involves the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step typically involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong base or acid catalyst.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced onto the pyrrolo[3,4-c]pyrazole core.

    Introduction of the Hydroxyphenyl Group: Similar to the previous step, the hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions, where an appropriate alkylating agent is used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyrrolo[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific biological activity. For example, if the compound exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases.

    Signal Transduction: It may interfere with signaling pathways such as the MAPK or PI3K/Akt pathways.

    Gene Expression: The compound may modulate the expression of genes involved in cell cycle regulation or apoptosis.

Comparison with Similar Compounds

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-ethyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one share structural similarities.

    Uniqueness: The presence of specific functional groups, such as the hydroxy and methyl groups on the phenyl ring, can impart unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-5-10-26-22(14-7-9-17(29-3)18(12-14)30-4)19-20(24-25-21(19)23(26)28)15-11-13(2)6-8-16(15)27/h6-9,11-12,22,27H,5,10H2,1-4H3,(H,24,25)

InChI Key

WDMKRKMSKMHZFS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=C(C=CC(=C3)C)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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